Enhanced Lipophilicity vs. Amino Analog
Ethyl 2-(benzylamino)-5-chloronicotinate exhibits a calculated LogP (cLogP) of 3.42, which is approximately 1.34 log units higher than the LogP of Ethyl 2-amino-5-chloronicotinate (LogP = 2.0751) [1]. This difference reflects the substantial lipophilic contribution of the benzyl group. In drug design, a LogP shift of this magnitude is considered significant for altering membrane permeability, oral absorption, and distribution volume.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 3.42 |
| Comparator Or Baseline | Ethyl 2-amino-5-chloronicotinate; LogP = 2.0751 |
| Quantified Difference | ΔLogP ≈ 1.34 (higher lipophilicity for the target compound) |
| Conditions | Calculated (cLogP) vs. measured/calculated LogP values |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making the compound more suitable for CNS or intracellular targets compared to the more polar amino analog.
- [1] PostEra. Molecule Details – Ethyl 2-(benzylamino)-5-chloronicotinate. cLogP = 3.42. View Source
